4-((4-methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
4-((4-Methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at position 3. The oxadiazole ring is further linked to a butanamide chain modified with a 4-methoxyphenylsulfonyl moiety.
The synthesis of analogous compounds typically involves coupling reactions between carboxylic acid derivatives (e.g., acyl chlorides) and oxadiazole intermediates under basic conditions, as demonstrated in similar oxadiazole-based series .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-30-19-10-12-20(13-11-19)32(28,29)14-4-7-21(27)24-23-26-25-22(31-23)18-9-8-16-5-2-3-6-17(16)15-18/h8-13,15H,2-7,14H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXIANDYOGOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity:
- Sulfonamide group : Known for its antibacterial properties.
- Oxadiazole ring : Often associated with anti-inflammatory and analgesic effects.
- Tetrahydronaphthalene moiety : Implicated in various pharmacological activities.
The molecular formula is with a molecular weight of approximately 396.49 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in bacterial growth or inflammatory pathways.
- Receptor Modulation : The oxadiazole ring can interact with various receptors, potentially influencing neurotransmitter systems or inflammatory mediators.
- Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potent antibacterial properties against various strains of bacteria due to its sulfonamide component.
- Anti-inflammatory Effects : The oxadiazole moiety is linked to reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.
-
In Vitro Cancer Studies :
- Research involving human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
-
Inflammation Model :
- In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups, indicating anti-inflammatory properties.
Comparison with Similar Compounds
Antimicrobial Activity:
- OZE-I (cyclopropanecarboxamide analog) exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus strains, attributed to its hydrophobic cyclopropane group enhancing membrane penetration .
- The target compound’s sulfonyl group may reduce membrane permeability compared to OZE-I but could improve solubility for systemic applications .
Anticancer Potential:
- Oxadiazole derivatives with tetrahydronaphthalenyl groups (e.g., Compound 9 in ) induced apoptosis in A549 lung cancer cells via mitochondrial depolarization (IC₅₀ = 12 µM).
- The target compound’s sulfonyl moiety may modulate kinase inhibition (e.g., Akt/FAK pathways) similarly to other oxadiazole-based kinase inhibitors .
Enzyme Inhibition:
- Tankyrase inhibitors with oxadiazole cores (e.g., IC₅₀ = 9.3 µM for a difluorophenyl derivative) suggest structural flexibility for PARP-family targeting . The sulfonyl group in the target compound could enhance hydrogen bonding with catalytic residues.
Q & A
Q. What controls are essential when evaluating the compound’s enzymatic inhibition?
- Methodological Answer : Include positive controls (e.g., known adenylyl cyclase inhibitors like MDL-12,330A) and vehicle controls (DMSO <0.1%). Pre-incubate enzymes with the compound for 30 min to assess time-dependent inhibition. Use Lineweaver-Burk plots to determine inhibition kinetics (competitive vs. non-competitive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
